![molecular formula C7H4ClNO B121948 4-Chlorobenzo[c]isoxazole CAS No. 150079-72-4](/img/structure/B121948.png)

4-Chlorobenzo[c]isoxazole

Descripción general

Descripción

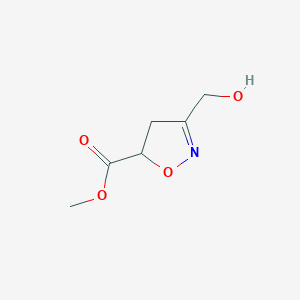

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .

Synthesis Analysis

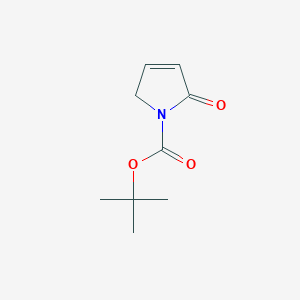

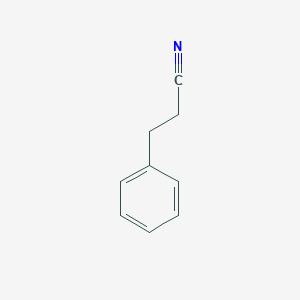

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic pharmacophore . The structure of isoxazole has one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis

The resulting 4-iodoisoxazoles undergo various palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles .Aplicaciones Científicas De Investigación

1. Anticancer and Electrochemical Properties

- Green Synthesis of Isoxazole Derivatives : A study by (Badiger, Khatavi, & Kamanna, 2022) demonstrated the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones derivatives, showing significant anticancer activity against lung cancer cells and notable electrochemical behavior, suggesting potential in novel drug development.

2. Enzymatic Reactions

- Dehalogenation by Pseudomonas Spec. CBS 3 : Research by (Müller, Thiele, Klages, & Lingens, 1984) indicated that 4-chlorobenzoate dehalogenase from Pseudomonas spec. CBS 3 catalyzes the conversion of 4-chlorobenzoate to 4-hydroxybenzoate, an important reaction in biochemical processes.

3. Chemical Synthesis and Characterization

- Synthesis of Various Derivatives : Studies have focused on synthesizing and characterizing various isoxazole derivatives, including their potential antimicrobial, antioxidant, and structural properties (Eryılmaz et al., 2016), (Ueda et al., 2012).

4. Biological Activities

- Antimicrobial and Antifungal Activities : Isoxazole derivatives, synthesized via various methods, have been tested for their antimicrobial and antifungal properties. Some compounds have shown significant activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Banpurkar, Wazalwar, & Perdih, 2018).

5. Photocatalysis

- Photodecomposition Studies : Research has shown that ultraviolet irradiation of chlorobenzoic acids can lead to significant chemical transformations, which has implications for environmental remediation and chemical synthesis (Crosby & Leitis, 1969).

6. Environmental Applications

- Degradation by Microorganisms : A study revealed that a strain of Arthrobacter sp. can degrade 4-chlorobenzoic acid, highlighting the potential use of microorganisms in environmental clean-up processes (Marks, Smith, & Quirk, 1984).

Mecanismo De Acción

Safety and Hazards

Isoxazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It’s a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Isoxazole and its derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing efficient techniques for synthesizing a wide array of significant substructures for discovery and designing a drug . It is highly anticipated that such techniques should be high yielding, environmentally benign, and easy to implement, with a rapid growth in structural diversity, by utilizing widely accessible reactants .

Propiedades

IUPAC Name |

4-chloro-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIUJCYOORYWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NOC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,2'-Bipyridine]-4-carbaldehyde](/img/structure/B121874.png)

![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)